molecular formula C12H12BrF2NO2 B2426907 6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097861-45-3

6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2426907
CAS No.: 2097861-45-3
M. Wt: 320.134
InChI Key: GPUFMJPTFRXTNM-UHFFFAOYSA-N
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Description

6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane (CAS 2097861-45-3) is a complex organic compound of significant interest in medicinal and synthetic chemistry, with a molecular weight of 320.13 g/mol and a molecular formula of C 12 H 12 BrF 2 NO 2 . This molecule features a unique spirocyclic structure incorporating a 5-bromofuran moiety and difluoro substituents, making it a valuable building block for drug discovery and the synthesis of novel chemical entities . The compound's reactivity offers multiple avenues for exploration. The 5-bromofuran group is activated for nucleophilic aromatic substitution (S N Ar) and serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for functionalization of the furan ring . The carbonyl group can be selectively reduced to a secondary alcohol using hydride-based reagents like LiAlH 4 . Furthermore, the strained 1,1-difluoro-6-azaspiro[2.5]octane system can undergo unique ring-opening reactions under strong acidic conditions, facilitated by the stabilizing effect of the fluorine atoms . Spirocyclic scaffolds like the 6-azaspiro[2.5]octane core are increasingly recognized as privileged structures in pharmaceutical research for their potential to modulate biological targets . Related spirocyclic compounds have demonstrated diverse biological activities, including capsid protein inhibition, menin-MLL interaction inhibition, and antitubercular properties, highlighting the broad utility of this structural class in developing new therapeutic agents . This product is intended for research purposes only and is not intended for human or veterinary use .

Properties

IUPAC Name

(5-bromofuran-2-yl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO2/c13-9-2-1-8(18-9)10(17)16-5-3-11(4-6-16)7-12(11,14)15/h1-2H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUFMJPTFRXTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves multiple steps, starting from readily available starting materials. One common synthetic route involves the annulation of the cyclopentane ring and the four-membered ring, employing conventional chemical transformations and minimal chromatographic purifications . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromofuran Moiety

The 5-bromofuran group serves as a primary site for substitution reactions. The electron-withdrawing nature of the carbonyl group adjacent to the furan ring activates the bromine atom for nucleophilic aromatic substitution (SNAr) under specific conditions.

Reaction TypeConditionsReagentsObserved OutcomeReference
SNArDMF, 80°CAminesReplacement of Br with amine groups

Key Findings :

  • In related bromofuran derivatives, bromine substitution occurs with primary amines (e.g., isoniazid) in the presence of catalysts like MNBA/DMAP, yielding hydrazide derivatives .

  • The reaction proceeds via a two-step mechanism: (1) activation of the carbonyl group by MNBA, and (2) nucleophilic attack by the amine .

Carbonyl Group Reactivity

The ketone group in the molecule participates in reduction and hydrolysis reactions, influenced by the electron-deficient spirocyclic system.

Reduction Reactions

The carbonyl group can be reduced to a secondary alcohol using hydride-based reagents.

Reaction TypeConditionsReagentsProductReference
ReductionTHF, 0°CLiAlH₄Alcohol derivative

Mechanistic Insight :

  • LiAlH₄ selectively reduces the carbonyl group without affecting the bromofuran ring, as demonstrated in analogous compounds .

Hydrolysis Reactions

Under acidic or basic conditions, the amide bond linking the furan and spirocyclic systems undergoes hydrolysis.

Reaction TypeConditionsReagentsProductsReference
Acid HydrolysisHCl, refluxH₂O5-Bromofuran-2-carboxylic acid + spirocyclic amine

Spirocyclic Ring Transformations

The 1,1-difluoro-6-azaspiro[2.5]octane system exhibits unique reactivity due to ring strain and fluorine substituents.

Ring-Opening Reactions

The spirocyclic ring opens under strong acidic conditions, forming linear amine derivatives.

Reaction TypeConditionsReagentsProductReference
Acidic Ring OpeningHCl, 60°CLinear difluoroamine

Structural Impact :

  • Fluorine atoms stabilize the transition state via hyperconjugation, accelerating ring opening .

Electrophilic Aromatic Substitution (EAS)

The electron-rich furan ring undergoes electrophilic substitution, though bromine deactivates the ring.

Reaction TypeConditionsReagentsOutcomeReference
NitrationHNO₃/H₂SO₄Low yield due to bromine’s deactivating effect

Theoretical Analysis :

  • DFT calculations predict meta-directing behavior of the bromine substituent, limiting regioselectivity in EAS .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling functionalization of the furan ring.

Reaction TypeConditionsCatalystsProductsReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives

Optimized Conditions :

  • Reactions proceed efficiently in THF at 70°C with yields >75% for analogous bromofuran systems .

Computational Reactivity Predictions

Molecular docking studies of related bromofuran derivatives (e.g., N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide) reveal:

  • Binding Affinity : Strong interaction with cyclooxygenase-2 (COX-2) (−7.89 kcal/mol) via hydrogen bonding and hydrophobic contacts .

  • Reactive Hotspots : The bromine atom and carbonyl group are critical for target engagement .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further investigation in drug development:

1. Anti-inflammatory Activity
Molecular docking studies have indicated that the compound may act as a cyclooxygenase-2 (COX-2) inhibitor, which is crucial for reducing inflammation and pain. The binding affinity was noted to be comparable to established COX-2 inhibitors, suggesting its potential as a lead compound for anti-inflammatory drug development .

2. Antitumor Activity
Furan derivatives, including those similar to 6-(5-bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane, have been documented to possess antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation .

3. Antimicrobial Properties
Research indicates that furan carboxamides can exhibit antimicrobial activity against various pathogens. The structural features of this compound may contribute to this activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

Several case studies highlight the applications of compounds related to this compound:

StudyFindings
Santoso et al. (2023)Demonstrated that N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide showed promising COX-2 inhibition with a binding energy of -7.89 kcal/mol, indicating good interaction with the COX-2 protein .
Preprints.org (2023)Reported on the synthesis and characterization of furan carboxamides, emphasizing their diverse pharmacological activities including antitumor and antimicrobial effects .
ResearchGate (2023)Explored the structural elucidation and biological evaluation of similar compounds, reinforcing the potential therapeutic applications in cancer treatment and inflammation management .

Mechanism of Action

The mechanism of action of 6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The bromofuran moiety is known to engage in various biochemical interactions, potentially affecting neurotransmitter release and other cellular processes . The difluoro substituents may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane can be compared with other spirocyclic compounds and furan derivatives. Similar compounds include:

The uniqueness of this compound lies in its combination of a spirocyclic structure with bromofuran and difluoro substituents, which confer distinct chemical and biological properties.

Biological Activity

6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves the reaction of 5-bromofuran-2-carboxylic acid with isoniazid under specific conditions. The reaction typically utilizes catalysts such as MNBA (2-methyl-6-nitrobenzoic anhydride) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired compound with a yield reported around 83% .

Molecular docking studies have indicated that this compound may exhibit significant binding affinity towards cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways. The binding affinity was calculated at approximately -7.89 kcal/mol, suggesting potential as a COX-2 inhibitor .

Pharmacological Effects

Recent studies have shown that derivatives of 5-bromofuran compounds can possess various pharmacological effects, including anti-inflammatory and analgesic properties. The presence of difluoromethyl groups may enhance the lipophilicity and overall bioavailability of the compound, potentially leading to improved therapeutic profiles.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and anti-inflammatory effects of related compounds. For example, certain derivatives demonstrated significant inhibition of inflammatory cytokines in cell cultures, indicating their potential utility in treating inflammatory diseases.

In Vivo Studies

Preliminary in vivo studies using animal models have shown that compounds similar to this compound can reduce edema and pain responses when administered prior to inflammatory stimuli. These findings support further investigation into its therapeutic applications.

Data Table: Summary of Biological Activities

Activity Effect Reference
COX-2 InhibitionBinding affinity: -7.89 kcal/mol
Anti-inflammatory ActionReduced cytokine levels
CytotoxicityLow toxicity in vitro
Pain ReliefDecreased pain response

Q & A

Basic: What are the common synthetic routes for preparing 6-(5-Bromofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane?

Methodological Answer:
A stepwise approach is typically employed:

  • Step 1: Synthesize the 1,1-difluoro-6-azaspiro[2.5]octane core via cyclization reactions using epoxide intermediates, as demonstrated in spirocyclic azetidine derivatives .
  • Step 2: Introduce the 5-bromofuran-2-carbonyl moiety via nucleophilic acyl substitution or coupling reactions. For example, boronic acid derivatives (e.g., 4-bromo-2-fluorophenylboronic acid) are effective coupling partners in Suzuki-Miyaura reactions .
  • Step 3: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize decomposition of the difluoro and spirocyclic motifs, which are sensitive to steric strain .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 19F^{19}\text{F} NMR to confirm the presence and environment of difluoro groups. 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve spirocyclic and bromofuran carbonyl signals, comparing shifts to analogs like 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
  • X-ray Crystallography: Resolve steric constraints of the spirocyclic system, as seen in tert-butyl-protected spirooctane derivatives .

Basic: What methods are used to assess the purity and stability of this compound under storage?

Methodological Answer:

  • HPLC with UV/ELSD Detection: Quantify impurities using >97.0% purity thresholds, as standardized for brominated spirocyclic compounds .
  • Stability Studies: Store at 0–6°C in inert atmospheres to prevent hydrolysis of the difluoro and bromofuran groups, based on protocols for halogenated boronic acids .
  • Thermogravimetric Analysis (TGA): Monitor decomposition temperatures, particularly for the labile azaspiro ring .

Advanced: How do the spirocyclic and difluoro motifs influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The spirocyclic system imposes torsional strain, reducing accessibility for bulky catalysts. Use Pd(PPh3_3)4_4 with small ligands for Suzuki-Miyaura reactions .
  • Electronic Effects: The difluoro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. Compare reactivity to non-fluorinated analogs (e.g., tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate) .
  • Controlled Experiments: Replace the 5-bromofuran group with non-halogenated furans to isolate steric/electronic contributions .

Advanced: What strategies optimize reaction yields when introducing functional groups to the azaspiro core?

Methodological Answer:

  • Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to shield the azaspiro nitrogen during bromofuran coupling, then cleave with HCl .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) improve solubility of the spirocyclic core, while avoiding protic solvents that promote ring-opening .
  • Catalytic Systems: Screen Pd0^0/Ni0^0 catalysts for halogen exchange reactions, referencing protocols for 5-bromo-2-fluorophenylacetonitrile .

Advanced: How can computational modeling predict the compound’s electronic properties for drug discovery applications?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to map nucleophilic/electrophilic sites on the bromofuran and difluoro motifs .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) by comparing to spirocyclic amines with known bioactivity .
  • SAR Analysis: Correlate substituent effects (e.g., bromine vs. chlorine) with binding affinity using QSAR models .

Advanced: What experimental frameworks evaluate the environmental fate of this compound in ecological risk assessments?

Methodological Answer:

  • OECD 307 Guideline: Study aerobic/anaerobic biodegradation in soil/water systems, tracking bromine release via ion chromatography .
  • Ecotoxicology Assays: Test acute toxicity on Daphnia magna, using spirocyclic analogs (e.g., 6,6-difluorobicyclo[3.1.0]hexan-3-amine) as benchmarks .
  • Partition Coefficients (Log P): Measure octanol-water distribution to predict bioaccumulation potential .

Advanced: How should researchers address contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Batch Comparison: Use multivariate analysis (e.g., PCA) of NMR/HRMS data to identify outlier batches, referencing inconsistencies in fluorinated spirooctane hydrochloride synthesis .
  • Impurity Profiling: Isolate byproducts via preparative TLC and characterize structures to trace synthetic deviations .
  • Reagent Trace Analysis: Test for residual catalysts (e.g., Pd) or boronic acid contaminants using ICP-MS .

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